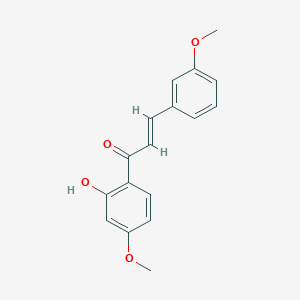
3,4'-Dimethoxy-2'-hydroxychalcone
Vue d'ensemble
Description
3,4’-Dimethoxy-2’-hydroxychalcone: is a chemical compound belonging to the chalcone family, which is a subgroup of flavonoids. Chalcones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive compounds . The molecular formula of 3,4’-Dimethoxy-2’-hydroxychalcone is C17H16O4, and it has a molecular weight of 284.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using ultrasound-assisted methods. For instance, using anhydrous ethanol as the solvent, a reaction temperature of 30°C, and ultrasonic radiation of 240 W for 20 minutes can yield up to 92.1% of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitrating agents under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,4’-Dimethoxy-2’-hydroxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of new flavonoid and chalcone derivatives.
Biology: Studied for its antimicrobial properties and potential as an anti-inflammatory agent.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 3,4’-Dimethoxy-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways.
Anti-inflammatory Activity: It inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone
- 4’,6’-Dimethoxy-4-dimethylamino-2’-hydroxychalcone
- 3-Bromo-4’,6’-dimethoxy-2’-hydroxychalcone
- 5’-Bromo-3’-chloro-2’-hydroxychalcone
Uniqueness: 3,4’-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxy groups contribute to its ability to participate in various chemical reactions and interact with biological targets .
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMOBIPLWIWDF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
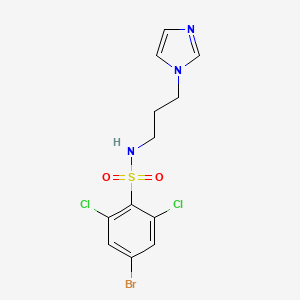
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)
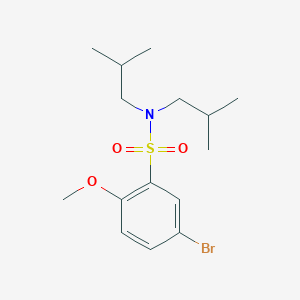
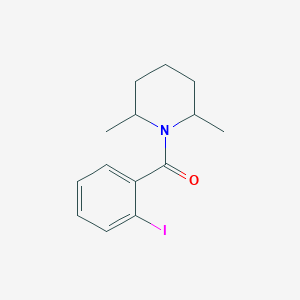

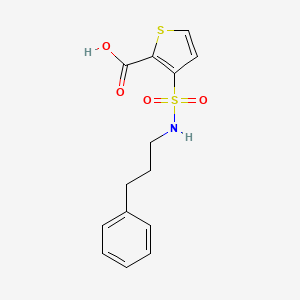
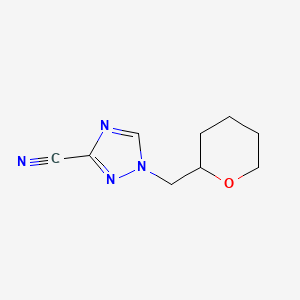
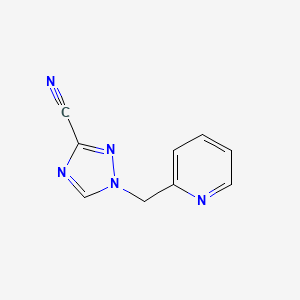
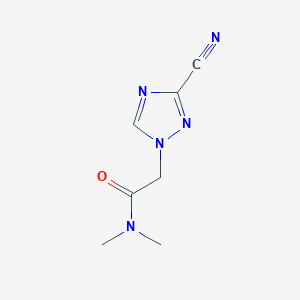
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
